![molecular formula C10H13N5O B1450614 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1955524-30-7](/img/structure/B1450614.png)
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
Overview
Description
1-(2-Aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a nitrogenous heterocyclic compound . It belongs to the class of 1,2,3-triazoles, which are known for their various biological activities and diverse properties . These compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions due to their unique properties . They can form hydrogen bonds and bipolar interactions, allowing them to interact with biomolecular targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques . For instance, its melting point can be determined using differential scanning calorimetry (DSC) .Scientific Research Applications
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide has been studied for its potential applications in drug delivery, drug discovery, and biochemistry. In drug delivery, this compound has been shown to be effective in targeting drugs to specific cells, while in drug discovery, the compound has been used to identify novel drug targets. Furthermore, this compound has been investigated for its potential applications in biochemistry, as it has been found to modulate the activity of enzymes and other proteins.
Mechanism of Action
Target of Action
Compounds containing a 1,2,3-triazole ring have been found to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, potentially inhibiting metabolic pathways .
Mode of Action
It is known that 1,2,3-triazoles can form hydrogen bonds and bipolar interactions, allowing them to interact with biomolecular targets . This interaction could lead to changes in the function of the target, potentially leading to the observed biological effects.
Biochemical Pathways
It is known that 1,2,3-triazoles can inhibit various metabolic enzymes , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation , which could potentially influence their bioavailability.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazoles , it is likely that this compound could have multiple effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide in lab experiments is its ability to modulate the activity of proteins and enzymes. This can be useful for studying the effects of various drugs on the cell, as well as for identifying novel drug targets. However, there are some limitations to using this compound in lab experiments, such as its relatively low solubility in water and its potential toxicity.
Future Directions
There are a number of potential future directions for the use of 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide in scientific research. For example, the compound could be used to develop novel drug delivery systems, to identify new drug targets, and to study the effects of drugs on the cell. Additionally, this compound could be used to develop new therapeutic agents, to study the effects of drugs on the brain, and to study the effects of drugs on cancer cells. Finally, this compound could be used to study the effects of drugs on inflammation, oxidative stress, and other physiological processes.
Safety and Hazards
properties
IUPAC Name |
1-(2-aminoethyl)-N-methylbenzotriazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-12-10(16)7-2-3-9-8(6-7)13-14-15(9)5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXEIQUZQUVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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